3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and an ethyl chain linked to a 3-methylisoxazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with an isoxazole nucleus have been found to possess a variety of interesting biological activities .
Mode of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, anticancer, anti-alzheimer, antileishmanial, antiglycation, and antifungal activities . The specific interaction of this compound with its targets would depend on the nature of the target and the specific functional groups present in the compound.
Biochemical Pathways
Given the wide range of biological activities exhibited by isoxazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by isoxazole derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide typically involves multiple steps:
Formation of the 3-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the ethyl chain: The ethyl chain is introduced via alkylation reactions.
Introduction of the benzamide core: The benzamide core is synthesized separately and then coupled with the 3-methylisoxazole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and isoxazole-containing compounds.
Isoxazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-8-6-10(19-17-8)4-5-16-13(18)9-2-3-11(14)12(15)7-9/h2-3,6-7H,4-5H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUMUNTAVDZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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